An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-iodo-3-methoxypyrazine
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-iodo-3-methoxypyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Bromo-2-iodo-3-methoxypyrazine (CAS No: 476622-89-6), a key building block in modern medicinal chemistry and drug discovery. The strategic positioning of bromo, iodo, and methoxy functional groups on the pyrazine core imparts this molecule with unique reactivity, enabling selective and sequential functionalization. This guide will delve into its physicochemical and spectral properties, explore a plausible synthetic route, and detail its application in palladium-catalyzed cross-coupling reactions, offering valuable insights for researchers engaged in the synthesis of complex heterocyclic scaffolds.
Introduction
5-Bromo-2-iodo-3-methoxypyrazine is a halogenated and methoxy-substituted pyrazine derivative that has emerged as a valuable intermediate in organic synthesis.[1] Its utility is primarily derived from the differential reactivity of the carbon-iodine and carbon-bromine bonds, which allows for regioselective functionalization through various cross-coupling reactions.[1] This property makes it an ideal scaffold for the construction of complex, poly-substituted heterocyclic systems, which are prevalent in a wide range of biologically active molecules and pharmaceutical agents.[2] This guide aims to provide a detailed technical resource on the chemical properties and synthetic applications of this versatile building block.
Physicochemical and Spectral Properties
A thorough understanding of the physical and spectral properties of 5-Bromo-2-iodo-3-methoxypyrazine is essential for its effective use in synthesis and for the characterization of its derivatives.
General Properties
The fundamental properties of 5-Bromo-2-iodo-3-methoxypyrazine are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 476622-89-6 | [3][4] |
| Molecular Formula | C₅H₄BrIN₂O | [3][4] |
| Molecular Weight | 314.91 g/mol | [3][4] |
| Appearance | Solid | |
| Melting Point | Not explicitly reported. The analogous compound, 5-Bromo-2-iodo-3-methoxypyridine, has a reported melting point of 98-100 °C, which may serve as a rough estimate. | [5] |
| Boiling Point | Not explicitly reported. The analogous compound, 5-Bromo-2-iodo-3-methoxypyridine, has a reported boiling point of 298.6 °C at 760 mmHg. | [5] |
| Solubility | Soluble in common organic solvents such as chloroform and methanol (slightly). | [5] |
| Storage | Store at 2-8 °C, protected from light in an inert atmosphere. |
Spectral Data
2.2.1. 1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show a single aromatic proton. The chemical shift of this proton will be influenced by the surrounding electronegative nitrogen atoms and the halogen and methoxy substituents.
-
Pyrazine-H: A singlet is expected for the proton at the C6 position. Its chemical shift is likely to be in the downfield region, typical for protons on electron-deficient aromatic rings.
-
Methoxy-H: A singlet corresponding to the three protons of the methoxy group will be observed, typically in the range of 3.8-4.2 ppm.
2.2.2. 13C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the five carbon atoms of the pyrazine ring and the one carbon of the methoxy group. The chemical shifts will be influenced by the nature of the attached atoms (N, Br, I, O).
-
C-Br, C-I: The carbons directly attached to the halogens will exhibit shifts influenced by the electronegativity and heavy atom effect of bromine and iodine.
-
C-OMe: The carbon of the methoxy group will appear in the typical range for such functionalities.
-
Pyrazine Ring Carbons: The remaining carbons of the pyrazine ring will have distinct chemical shifts based on their electronic environment.
Synthesis of 5-Bromo-2-iodo-3-methoxypyrazine
A specific, documented synthesis for 5-Bromo-2-iodo-3-methoxypyrazine is not widely reported. However, a plausible and efficient synthetic route can be proposed based on established methodologies for the halogenation of pyrazine and related heterocyclic systems. The proposed synthesis involves a two-step sequence starting from a commercially available or readily synthesized precursor.
Figure 1: Proposed synthetic workflow for 5-Bromo-2-iodo-3-methoxypyrazine.
Plausible Synthetic Protocol
Step 1: Synthesis of 2-Bromo-3-methoxypyrazine (Starting Material)
This intermediate can be synthesized from 2-amino-3-methoxypyrazine via a Sandmeyer-type reaction or from 2-hydroxy-3-methoxypyrazine. Alternatively, methods for the synthesis of 2-bromo-3-methoxypyridine can be adapted.[2][6]
Step 2: Directed ortho-Metalation and Iodination of 2-Bromo-3-methoxypyrazine
The methoxy group can act as a directing group for ortho-metalation. This strategy allows for the regioselective introduction of iodine at the C2 position.
Experimental Protocol:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-bromo-3-methoxypyrazine (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq.) in hexanes dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.
-
Iodination: To the lithiated intermediate, add a solution of iodine (I₂, 1.2 eq.) in anhydrous THF dropwise at -78 °C.
-
Quenching and Work-up: After stirring for an additional 1-2 hours at -78 °C, allow the reaction mixture to warm slowly to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 5-Bromo-2-iodo-3-methoxypyrazine.
Reactivity and Synthetic Applications
The synthetic utility of 5-Bromo-2-iodo-3-methoxypyrazine lies in the differential reactivity of its two halogen substituents, enabling selective functionalization in palladium-catalyzed cross-coupling reactions.
Regioselective Cross-Coupling Reactions
The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl.[7] This predictable reactivity allows for the selective coupling at the more reactive C-I bond while leaving the C-Br bond intact for subsequent transformations.
Figure 2: Sequential cross-coupling strategy for 5-Bromo-2-iodo-3-methoxypyrazine.
4.1.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[8]
General Protocol for Selective Suzuki Coupling at the C-I Position:
-
Reaction Setup: In a Schlenk flask, combine 5-Bromo-2-iodo-3-methoxypyrazine (1.0 eq.), the desired aryl- or vinylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
4.1.2. Stille Coupling
The Stille coupling reaction involves the coupling of an organohalide with an organotin compound, offering a broad substrate scope and tolerance to various functional groups.[9][10][11]
General Protocol for Selective Stille Coupling at the C-I Position:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 5-Bromo-2-iodo-3-methoxypyrazine (1.0 eq.) and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%) in an anhydrous, degassed solvent (e.g., toluene or DMF).
-
Reagent Addition: Add the organostannane reagent (e.g., an aryl- or vinyltributylstannane, 1.1-1.2 eq.).
-
Reaction Conditions: Heat the reaction mixture, typically between 80 and 110 °C, until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, and if necessary, quench any remaining organotin reagents. Perform an aqueous work-up, extract with an organic solvent, dry, and concentrate. Purify the crude product by column chromatography.
Safety and Handling
5-Bromo-2-iodo-3-methoxypyrazine should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[4] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
5-Bromo-2-iodo-3-methoxypyrazine is a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules. Its distinct chemical properties, particularly the differential reactivity of the iodo and bromo substituents, allow for precise and regioselective functionalization through palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive resource for researchers, outlining the key physicochemical properties, a plausible synthetic route, and general protocols for its application in Suzuki-Miyaura and Stille couplings. A thorough understanding and application of the principles discussed herein will undoubtedly facilitate the innovative design and synthesis of novel compounds with potential applications in drug discovery and materials science.
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LookChem. (n.d.). Cas 944805-60-1, 5-BROMO-2-IODO-3-METHOXYPYRIDINE. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 2,5-Dibromo-3-methoxypyrazine Supplier & Manufacturer China. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 5-Bromo-2-iodo-3-methoxypyrazine in Synthesis. Retrieved from [Link]
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Myers, A. G. (n.d.). The Stille Reaction. Chem 115. Retrieved from [Link]
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OpenOChem Learn. (n.d.). Stille Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
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